molecular formula C18H29N7O2 B6086007 N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B6086007
M. Wt: 375.5 g/mol
InChI Key: ISXXPUZZOWMLFC-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[55]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, including the formation of the oxadiazole ring and the spirocyclic structure. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Spirocyclic Structure: This step may involve the reaction of the oxadiazole intermediate with a spirocyclic amine under controlled conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine include other oxadiazole derivatives and spirocyclic amines. Examples may include:

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(3-methoxypropyl)-5-(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O2/c1-24-9-3-6-18(12-24)7-4-10-25(13-18)17-16(19-8-5-11-26-2)20-14-15(21-17)23-27-22-14/h3-13H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXXPUZZOWMLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CCCN(C2)C3=NC4=NON=C4N=C3NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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